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Compound of Interest

Compound Name: di-p-Toluoyl-L-tartaric acid

Cat. No.: B8342243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chiral separation is a critical step in the development and manufacturing of pharmaceuticals,

as enantiomers of a chiral drug often exhibit different pharmacological and toxicological

profiles. β-adrenergic antagonists, commonly known as β-blockers, are a class of drugs that

are widely used to manage cardiovascular diseases. Many β-blockers possess a chiral center,

and it is often the (S)-enantiomer that is responsible for the therapeutic effect.

This document provides detailed application notes and protocols for the chiral resolution of

racemic β-blockers using (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA), a highly effective

chiral resolving agent for amines. The principle of this resolution method lies in the formation of

diastereomeric salts with differing solubilities, allowing for their separation by fractional

crystallization.

Principle of Chiral Resolution with L-DTTA
The resolution of a racemic β-blocker (a chiral amine) with L-DTTA involves the formation of

two diastereomeric salts. When the racemic mixture of the β-blocker is reacted with the

enantiomerically pure L-DTTA, two diastereomeric salts are formed: the salt of the (S)-β-

blocker with L-DTTA and the salt of the (R)-β-blocker with L-DTTA. These diastereomers have

different physicochemical properties, most notably different solubilities in a given solvent. This
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difference in solubility allows for the separation of the less soluble diastereomeric salt through

fractional crystallization. The desired enantiomer can then be liberated from the isolated salt.

Featured β-Blocker Resolutions
This section details the application of L-DTTA for the resolution of specific β-blockers.

Metoprolol
(S)-Metoprolol is the active enantiomer responsible for the β1-selective adrenergic blockade.

The resolution of racemic metoprolol can be efficiently achieved using L-DTTA.

Quantitative Data for Metoprolol Resolution

Parameter Value Reference

Resolving Agent
(+)-(2S,3S)-O,O-di-p-toluoyl

tartaric acid
[1]

Product

(2S)-1-isopropylamino-3-[p-(2-

methoxyethyl)phenoxy]-2-

propanol-(2S',3S')-O,O-di-p-

toluoyltartrate salt

[1]

Yield 36% [2]

Optical Purity (e.e.) 99% e.e. [2]

Melting Point 95.5°C - 97.0°C [2]

Experimental Protocol: Resolution of (±)-Metoprolol

This protocol is adapted from patent literature describing the resolution of metoprolol.[1][2]

Materials:

Racemic metoprolol

(+)-(2S,3S)-O,O-di-p-toluoyl tartaric acid (L-DTTA)
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Methanol

Sodium hydroxide solution

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

Salt Formation:

Dissolve racemic metoprolol (1 equivalent) in methanol.

In a separate vessel, dissolve (+)-(2S,3S)-O,O-di-p-toluoyl tartaric acid (1 equivalent) in

methanol.

Add the L-DTTA solution to the metoprolol solution with stirring.

Crystallization:

Allow the mixture to stand at room temperature to induce crystallization of the less soluble

diastereomeric salt, (2S)-metoprolol-(2S',3S')-O,O-di-p-toluoyltartrate.

Cooling the mixture may enhance crystallization.

Isolation of Diastereomeric Salt:

Collect the precipitated crystals by filtration.

Wash the crystals with a small amount of cold methanol to remove the mother liquor

containing the more soluble (2R)-metoprolol salt.

Dry the crystals under vacuum.

Liberation of (S)-Metoprolol:

Suspend the dried diastereomeric salt in water.

Add a sodium hydroxide solution dropwise with stirring until the pH is basic, leading to the

precipitation of the free (S)-metoprolol base.
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Extract the (S)-metoprolol into an organic solvent like dichloromethane.

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the

solvent to obtain enantiomerically enriched (S)-metoprolol.

Atenolol
(S)-Atenolol is the pharmacologically active enantiomer. L-DTTA is an effective resolving agent

for racemic atenolol.

Quantitative Data for Atenolol Resolution

Parameter Value Reference

Resolving Agent
(2S,3S)-O,O-di-p-toluoyltartaric

acid

Product

(2S)-1-isopropylamino-3-[4-(2-

acetamido)phenoxy]-2-

propanol-(2S,3S)-O,O-di-p-

toluoyltartrate

Solvent
C1 to C4 alcohols or their

mixtures

Yield Substantially pure form

Optical Purity (e.e.) High optical purity

Experimental Protocol: Resolution of (±)-Atenolol

This protocol is based on a patented process for the resolution of atenolol.

Materials:

Racemic atenolol

(2S,3S)-O,O-di-p-toluoyltartaric acid (L-DTTA)

Methanol (or other C1-C4 alcohol)
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Sodium hydroxide solution

Organic solvent for extraction

Procedure:

Salt Formation:

Treat a solution of racemic atenolol in a suitable solvent (e.g., methanol) with a solution of

(2S,3S)-O,O-di-p-toluoyltartaric acid in the same solvent.

Fractional Crystallization:

Allow the resulting mixture of diastereomeric salts to crystallize. The (2S)-atenolol-(2S,3S)-

O,O-di-p-toluoyltartrate salt will preferentially crystallize out of the solution.

The crystallization can be optimized by adjusting the temperature and solvent

composition.

Isolation of Diastereomeric Salt:

Isolate the crystalline salt by filtration.

Wash the salt with a small amount of cold solvent.

Dry the salt.

Liberation of (S)-Atenolol:

Neutralize the isolated diastereomeric salt with a base, such as sodium hydroxide, to

liberate the free (S)-atenolol.

Extract the (S)-atenolol using a suitable organic solvent.

Isolate the final product by evaporating the solvent.

Propranolol
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Both enantiomers of di-(p-toluoyl)tartaric acid have been used for the resolution of racemic

propranolol. This allows for the separation and isolation of both the (S)- and (R)-enantiomers.

Quantitative Data for Propranolol Resolution

Detailed quantitative data from a single source for the resolution of propranolol using L-DTTA is

not readily available in the public domain. However, the principle of diastereomeric salt

formation and fractional crystallization is directly applicable.

Experimental Protocol: Resolution of (±)-Propranolol

The following is a generalized protocol based on the established principles of chiral resolution

with DTTA.

Materials:

Racemic propranolol

(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)

Suitable solvent (e.g., ethanol, methanol, or acetone)

Aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution)

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

Diastereomeric Salt Formation:

Dissolve racemic propranolol (1 equivalent) in a suitable solvent.

Dissolve L-DTTA (0.5-1.0 equivalent) in the same solvent, with gentle warming if

necessary.

Mix the two solutions. The formation of a precipitate may occur.

Crystallization:
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Allow the solution to cool to room temperature, and then potentially in a refrigerator, to

facilitate the crystallization of the less soluble diastereomeric salt of (S)-propranolol with L-

DTTA.

Isolation of the Diastereomeric Salt:

Collect the crystals by filtration.

Wash the crystals with a small amount of the cold solvent.

The mother liquor will be enriched in the (R)-propranolol diastereomeric salt.

Liberation of (S)-Propranolol:

Suspend the collected crystals in a mixture of water and an organic solvent.

Add an aqueous base to neutralize the tartaric acid and liberate the free (S)-propranolol

into the organic layer.

Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., Na2SO4),

and evaporate the solvent to yield the enantiomerically enriched (S)-propranolol.

Isolation of (R)-Propranolol (Optional):

The mother liquor from the initial crystallization can be treated with a base to recover the

enriched (R)-propranolol. For higher purity, the recovered (R)-propranolol can be further

resolved using (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA).

Visualizations
Experimental Workflow for Chiral Resolution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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